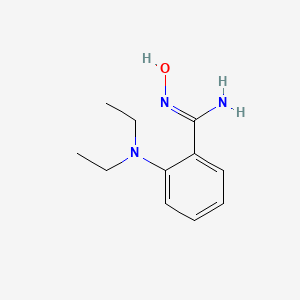

2-(Diethylamino)-N'-hydroxybenzenecarboximidamide

Description

2-(Diethylamino)-N'-hydroxybenzenecarboximidamide (CAS: Not explicitly provided; synonyms include 2-Diethylamino-N'-hydroxybenzimidamide) is a substituted benzenecarboximidamide derivative. Its molecular formula is C₁₁H₁₆N₃O, with a molecular weight of 206.27 g/mol (estimated based on structural analogs). The compound features a diethylamino (-N(C₂H₅)₂) group at the 2-position of the benzene ring and a hydroxyimidamide (-N'-OH) moiety.

Commercial availability is indicated by three suppliers (e.g., AKOS000261003), reflecting its relevance in chemical research .

Properties

IUPAC Name |

2-(diethylamino)-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-3-14(4-2)10-8-6-5-7-9(10)11(12)13-15/h5-8,15H,3-4H2,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRDQZVDUGULLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC=C1C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=CC=C1/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Diethylamino)-N'-hydroxybenzenecarboximidamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.

The compound is characterized by its unique structure that includes a diethylamino group and a hydroxybenzene moiety, which contribute to its pharmacological activities. The presence of the hydroxyl group enhances solubility and interaction with biological targets.

Research indicates that 2-(Diethylamino)-N'-hydroxybenzenecarboximidamide exhibits various mechanisms of action, primarily through interactions with specific biological pathways:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting potential as an antibacterial agent. Studies indicate that it may disrupt bacterial cell membranes or inhibit essential enzymes involved in cell wall synthesis .

- Antitumor Properties : Preliminary studies have indicated that this compound may have antitumor effects, particularly in melanoma models. Its structure allows for selective targeting of tumor cells, enhancing drug efficacy while minimizing side effects .

- Cytotoxicity : In vitro assays have demonstrated that the compound can induce cytotoxic effects in cancer cell lines, leading to apoptosis. The mechanisms involve the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways .

Anticancer Activity

A study involving N-(2-diethylaminoethyl)-4-[123I]iodobenzamide as a tracer in malignant melanoma showed moderate uptake in tumors, indicating the potential for targeted therapy. This research emphasized the importance of structural modifications to enhance binding affinity and selectivity for cancerous tissues .

Antibacterial Evaluation

In another investigation, 4-Amino-N-[2(diethylamino)ethyl]benzamide demonstrated significant antibacterial activity against several strains, supporting its potential as a lead compound for antibiotic development. The study utilized both experimental and computational methods to assess the antibacterial properties and understand the underlying mechanisms .

Table 1: Biological Activities of 2-(Diethylamino)-N'-hydroxybenzenecarboximidamide

| Activity Type | Test Organism/Model | Result | Reference |

|---|---|---|---|

| Antibacterial | E. coli | Inhibition at <100 μM | |

| Antitumor | B16F10 Melanoma | Cytotoxicity with IC50 = 15 µM | |

| Cytotoxicity | HeLa Cells | Induces apoptosis |

Research Findings

Recent studies highlight the compound's versatility in biological applications. Its ability to interact with multiple cellular targets makes it a candidate for further development in therapeutic contexts. Notably:

- Pharmacokinetics : Molecular docking studies suggest favorable binding interactions with target proteins involved in cancer progression and bacterial resistance mechanisms .

- Toxicology : Safety assessments indicate that while the compound exhibits biological activity, careful evaluation of its toxicity profile is necessary to ensure safe therapeutic use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amino Group

2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide

- Molecular Formula : C₉H₁₂N₃O

- Molecular Weight : 178.21 g/mol

- Key Differences: The dimethylamino (-N(CH₃)₂) group reduces steric bulk compared to diethylamino. This shorter alkyl chain may enhance water solubility but decrease lipophilicity.

- Safety Profile : Classified as an irritant (GHS), with CAS 57076-10-5 .

2-[Ethyl(2-hydroxyethyl)amino]-N'-hydroxybenzenecarboximidamide

- Molecular Formula : C₁₁H₁₇N₃O₂

- Molecular Weight : 223.27 g/mol

- Key Differences: The ethyl(2-hydroxyethyl)amino group introduces a hydrophilic hydroxyl moiety, likely improving aqueous solubility. This modification could enhance bioavailability in pharmaceutical applications .

Substituent Variations on the Benzene Ring

N-(2-Chlorophenyl)-N'-hydroxybenzenecarboximidamide

- Molecular Formula : C₁₃H₁₁ClN₂O

- Molecular Weight : 246.69 g/mol

- The absence of an amino group alters electronic distribution compared to the diethylamino analog .

4-[(6-Chloro-3-pyridinyl)methoxy]-N'-hydroxybenzenecarboximidamide

Thiophene and Heterocyclic Derivatives

2-[(5-Chlorothien-2-yl)methoxy]-N'-hydroxybenzenecarboximidamide

- Molecular Formula : C₁₂H₁₁ClN₂O₂S

- Molecular Weight : 282.75 g/mol

- The chlorine atom may enhance stability against metabolic degradation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research and Application Insights

- Diethylamino vs. Dimethylamino Derivatives: The diethylamino analog’s larger alkyl groups may improve membrane permeability in drug delivery but could also increase metabolic instability due to oxidative dealkylation .

- Heterocyclic Modifications : Thiophene or pyridine rings (e.g., in thienylmethoxy derivatives) introduce conjugation pathways, relevant in materials science or photodynamic therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.